ガレノキサシン

概要

説明

ガレノキサシンは、グラム陽性菌およびグラム陰性菌感染症の治療に使用されるキノロン系抗生物質です。富山化学工業株式会社(東京都)によって発見され、日本ではゲニナックスの商標名で販売されています 。 ガレノキサシンは、広範囲の抗菌活性を持ち、特に呼吸器病原体に対して効果的です .

製法

ガレノキサシンの製造には、いくつかの合成経路と反応条件が用いられます。一例として、ある化合物をビス(ピナコラト)ジボロンまたはトリイソプロピルボレートと反応させて中間体を生成する方法があります。この中間体を、パラジウム触媒と無機水性アルカリの存在下で、7-ブロモ-1-シクロプロピル-8-ジフルオロメトキシ-1,4-ジヒドロ-4-オキソキノリン-3-エチルカルボン酸エステルと反応させます。 得られた化合物は、加水分解と還元を受け、ガレノキサシンを生成します 。 この方法は、高収率で廃棄物の発生量が最小限に抑えられるため、工業生産に適しています .

化学反応の分析

ガレノキサシンは、酸化、還元、置換などの様々な化学反応を起こします。 これらの反応に使用される一般的な試薬には、パラジウム触媒、ビス(ピナコラト)ジボロン、トリイソプロピルボレートなどがあります 。 これらの反応から生成される主な生成物は、最終的にガレノキサシンの合成につながる中間体です .

科学研究への応用

ガレノキサシンは、幅広い科学研究への応用があります。 これは、細菌感染症、特にグラム陽性菌およびグラム陰性菌による感染症の治療に使用されます 。 医療用途に加えて、ガレノキサシンは、薬物動態および薬力学的研究において、投与レジメンの最適化にも使用されます 。 その広範囲の抗菌活性は、抗菌剤耐性の研究と新しい抗生物質の開発において、貴重な化合物となっています .

科学的研究の応用

Garenoxacin has a wide range of scientific research applications. It is used in the treatment of bacterial infections, particularly those caused by Gram-positive and Gram-negative bacteria . In addition to its medical applications, garenoxacin is also used in pharmacokinetic and pharmacodynamic studies to optimize dosage regimens . Its broad-spectrum antibacterial activity makes it a valuable compound in the study of antimicrobial resistance and the development of new antibiotics .

作用機序

生化学分析

Biochemical Properties

Garenoxacin interacts with a variety of enzymes and proteins in its role as an antibiotic. As a quinolone, it primarily targets bacterial DNA gyrase and topoisomerase IV, enzymes critical for bacterial DNA replication . By inhibiting these enzymes, Garenoxacin prevents bacterial DNA from unwinding and duplicating, thereby halting bacterial growth .

Cellular Effects

Garenoxacin exerts significant effects on various types of cells and cellular processes. It has been found to have excellent antimicrobial activity against a wide range of clinically important microorganisms . It influences cell function by disrupting DNA replication, which leads to the death of bacterial cells .

Molecular Mechanism

The molecular mechanism of Garenoxacin involves its interaction with bacterial DNA gyrase and topoisomerase IV . These enzymes are essential for bacterial DNA replication. Garenoxacin binds to these enzymes and inhibits their function, preventing the unwinding and duplication of bacterial DNA . This disruption of DNA replication leads to the death of the bacterial cells .

Temporal Effects in Laboratory Settings

The effects of Garenoxacin have been observed over time in laboratory settings. It has been shown to have a rapid bactericidal effect against staphylococci, producing a significant decrease in viable counts within 3 hours at 4 times the minimum inhibitory concentration (MIC) .

Dosage Effects in Animal Models

The effects of Garenoxacin vary with different dosages in animal models. In a study involving mice, it was found that increases in systemic exposure to Garenoxacin in terms of area under the concentration-time curve (AUC) and peak concentration were approximately dose-proportional over the 100- to 400-mg dose range .

Metabolic Pathways

It has been found that approximately 30 to 50% of an administered Garenoxacin dose is excreted unchanged in the urine .

Transport and Distribution

Quinolones, including Garenoxacin, are known to accumulate in eukaryotic cells .

Subcellular Localization

It is known that quinolones, including Garenoxacin, can penetrate bacterial cells and accumulate within them . This allows them to exert their antibacterial effects directly within the bacterial cells .

準備方法

The preparation of garenoxacin involves several synthetic routes and reaction conditions. One method includes reacting a compound with bis(pinacolato)diboron or triisopropyl borate to obtain an intermediate compound. This intermediate is then reacted with 7-bromo-1-cyclopropyl-8-difluoromethoxy-1,4-dihydro-4-oxoquinoline-3-ethyl carboxylate in the presence of a palladium catalyst and inorganic aqueous alkali. The resulting compound undergoes hydrolysis and reduction to yield garenoxacin . This method is noted for its high yield and minimal production of waste, making it suitable for industrial production .

化学反応の分析

Garenoxacin undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include palladium catalysts, bis(pinacolato)diboron, and triisopropyl borate . The major products formed from these reactions are intermediates that eventually lead to the synthesis of garenoxacin .

類似化合物との比較

特性

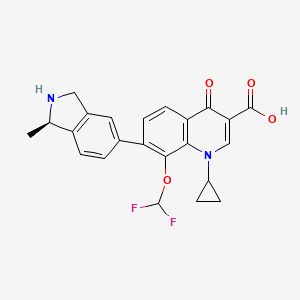

IUPAC Name |

1-cyclopropyl-8-(difluoromethoxy)-7-[(1R)-1-methyl-2,3-dihydro-1H-isoindol-5-yl]-4-oxoquinoline-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H20F2N2O4/c1-11-15-5-2-12(8-13(15)9-26-11)16-6-7-17-19(21(16)31-23(24)25)27(14-3-4-14)10-18(20(17)28)22(29)30/h2,5-8,10-11,14,23,26H,3-4,9H2,1H3,(H,29,30)/t11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJDRXTDGYFKORP-LLVKDONJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2=C(CN1)C=C(C=C2)C3=C(C4=C(C=C3)C(=O)C(=CN4C5CC5)C(=O)O)OC(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C2=C(CN1)C=C(C=C2)C3=C(C4=C(C=C3)C(=O)C(=CN4C5CC5)C(=O)O)OC(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H20F2N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

223652-82-2 (mesylate salt), 223652-90-2 (mesylate salt/solvate) | |

| Record name | Garenoxacin [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0194804756 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID30173135 | |

| Record name | Garenoxacin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30173135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

426.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

194804-75-6 | |

| Record name | Garenoxacin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=194804-75-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Garenoxacin [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0194804756 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Garenoxacin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06160 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Garenoxacin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30173135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | GARENOXACIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V72H9867WB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of Garenoxacin?

A1: Garenoxacin, like other quinolones, primarily exerts its antibacterial effect by inhibiting bacterial DNA gyrase and topoisomerase IV. [, , ] These enzymes are essential for bacterial DNA replication, transcription, and repair. By inhibiting these enzymes, Garenoxacin disrupts these crucial processes, ultimately leading to bacterial cell death.

Q2: What are the downstream effects of Garenoxacin's inhibition of DNA gyrase and topoisomerase IV?

A3: Inhibition of DNA gyrase and topoisomerase IV by Garenoxacin leads to the disruption of DNA supercoiling, replication fork progression, and DNA repair mechanisms in bacteria. [, , ] This disruption ultimately results in bacterial cell death.

Q3: What is the molecular formula and weight of Garenoxacin?

A3: The molecular formula of Garenoxacin is C26H27FN4O8S, and its molecular weight is 574.59 g/mol. (Information derived from PubChem CID: 123612)

Q4: Is there spectroscopic data available for Garenoxacin?

A4: While the provided research papers do not delve into detailed spectroscopic analysis, specific spectroscopic data for Garenoxacin can be found in resources like PubChem and other chemical databases. (Further information can be found by searching databases like PubChem using the compound name "Garenoxacin").

Q5: What is the bioavailability of Garenoxacin after oral administration?

A6: Garenoxacin exhibits good oral bioavailability. [] The geometric mean for the area under the concentration-time curve from time 0 extrapolated to infinity for a single oral dose of 600 mg in healthy volunteers was 132.0 μg·h/mL. []

Q6: How is Garenoxacin metabolized and excreted?

A7: Garenoxacin undergoes phase II metabolism in various species, including humans. [] The major metabolites are Garenoxacin sulfate (M1) and Garenoxacin glucuronide (M6). These metabolites are primarily excreted in bile. Unchanged Garenoxacin is excreted renally. []

Q7: Does renal impairment affect Garenoxacin pharmacokinetics?

A8: While Garenoxacin clearance is primarily related to creatinine clearance, studies indicate that moderate renal impairment does not necessitate dosage adjustments. [, ] Patients with moderate renal dysfunction showed an approximately 25% increase in exposure compared to those with normal renal function, but this increase was not found to be clinically significant. []

Q8: How does co-administration of omeprazole affect Garenoxacin bioavailability?

A9: Co-administration of omeprazole does not significantly affect the bioavailability of Garenoxacin. [] This is important as it suggests that Garenoxacin can be administered concurrently with proton pump inhibitors without necessitating dosage adjustments.

Q9: What is the in vitro activity of Garenoxacin against Streptococcus pneumoniae?

A10: Garenoxacin exhibits potent in vitro activity against Streptococcus pneumoniae, including strains resistant to penicillin and erythromycin. [, , ] Studies show that its activity against S. pneumoniae is 8 to 32-fold greater than that of gatifloxacin, levofloxacin, and ciprofloxacin. [] Notably, Garenoxacin MIC values were not affected by penicillin or erythromycin resistance in S. pneumoniae. []

Q10: How effective is Garenoxacin in treating experimental endocarditis caused by Staphylococcus aureus and Viridans group streptococci?

A11: In rat models of experimental endocarditis, Garenoxacin demonstrated efficacy comparable to or superior to that of standard therapies like flucloxacillin and vancomycin against Staphylococcus aureus. [] It also showed promising results against ciprofloxacin-resistant MRSA strains. [] Additionally, Garenoxacin effectively sterilized vegetations infected with both penicillin-susceptible and penicillin-resistant Viridans group streptococci. []

Q11: Does Garenoxacin achieve adequate concentrations in lung tissues to be effective against respiratory pathogens?

A12: Following a single 600-mg oral dose, Garenoxacin reached concentrations in pulmonary tissues that exceeded the minimum inhibitory concentrations (MIC90) of common respiratory pathogens for a 24-hour period. [] This suggests its potential effectiveness in treating respiratory tract infections.

Q12: What is the in vitro activity of Garenoxacin against Mycoplasma pneumoniae, including macrolide-resistant strains?

A13: Garenoxacin demonstrates potent activity against Mycoplasma pneumoniae, including strains resistant to macrolides like erythromycin and clarithromycin. [] It inhibits both macrolide-susceptible and -resistant M. pneumoniae isolates at low concentrations, suggesting its potential as an alternative treatment option for M. pneumoniae infections.

Q13: Has the in vitro activity of Garenoxacin been evaluated against Chlamydia spp.?

A14: Yes, studies have shown that Garenoxacin exhibits potent in vitro activity against Chlamydia pneumoniae, Chlamydia trachomatis, and Chlamydia psittaci. [] These findings highlight its potential as a treatment option for infections caused by these intracellular bacteria.

Q14: How does the in vitro activity of Garenoxacin compare to other quinolones against anaerobic bacteria like Bacteroides fragilis?

A15: Garenoxacin demonstrates good in vitro activity against anaerobic bacteria, including Bacteroides fragilis. [, ] Its activity is comparable to that of moxifloxacin and is superior to that of ciprofloxacin, levofloxacin, and gatifloxacin. []

Q15: Have specific drug delivery strategies been investigated to improve Garenoxacin's targeting to specific tissues?

A15: While the provided research does not explore specific drug delivery strategies, research into novel formulations and delivery systems for quinolones, in general, is an active area of investigation. This could involve approaches like nanoparticle-based delivery or prodrug designs to enhance tissue penetration and target specificity.

Q16: What analytical methods are commonly employed for the quantification of Garenoxacin in biological samples?

A21: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method widely used for quantifying Garenoxacin in various biological matrices, including plasma, tissues, and fluids. [, , ] This technique allows for accurate measurement of drug concentrations for pharmacokinetic and pharmacodynamic studies.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。